

# TD-004: A Comparative Analysis of a Novel ALK Degrader

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Shanghai, China – December 18, 2025 – This report provides a comprehensive review of the efficacy and safety of **TD-004**, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein. Also known as HC58-111, **TD-004** has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. This guide offers a comparative analysis of **TD-004** against established ALK inhibitors, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

### Efficacy of TD-004 in ALK-Positive Cancer Models

**TD-004** is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ALK fusion protein.[1] This mechanism of action leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. Preclinical studies have shown that **TD-004** effectively inhibits the growth of ALK fusion-positive cell lines, including the anaplastic large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.[1]

### **In Vitro Efficacy**

In vitro studies have demonstrated the potent cytotoxic effects of **TD-004** in ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values for **TD-004** were determined to be 0.058  $\mu$ M in SU-DHL-1 cells and 0.18  $\mu$ M in H3122 cells.[1] These values are comparable to or, in some cases, more potent than those of approved ALK tyrosine kinase inhibitors (TKIs).



Table 1: Comparative In Vitro Efficacy of TD-004 and Other ALK Inhibitors

| Compound          | SU-DHL-1 IC50 (µM)     | H3122 IC50 (µM)        |
|-------------------|------------------------|------------------------|
| TD-004 (HC58-111) | 0.058[1]               | 0.18[1]                |
| Crizotinib        | 0.096 (normoxic)[2][3] | 0.096 (normoxic)[2][3] |
| Ceritinib         | 0.0228[4]              | ~0.03[5]               |
| Alectinib         | Not Available          | 0.033 (normoxic)[2][3] |
| Brigatinib        | 0.009[6]               | Not Available          |
| Lorlatinib        | Not Available          | ~0.0012[7]             |

Note: IC50 values can vary depending on the specific experimental conditions.

### **In Vivo Efficacy**

In a xenograft model using H3122 cells, **TD-004** was shown to significantly reduce tumor growth, highlighting its potential for in vivo anti-tumor activity.[1]

## Safety Profile of TD-004

As a preclinical compound, comprehensive safety and toxicity data for **TD-004** in humans are not yet available. Preclinical assessments are ongoing to establish a complete safety profile. The safety profiles of approved ALK inhibitors are well-characterized and include a range of adverse events.

Table 2: Common Adverse Events Associated with Approved ALK Inhibitors



| ALK Inhibitor | Common Adverse Events                                                                               |
|---------------|-----------------------------------------------------------------------------------------------------|
| Crizotinib    | Vision disorders, nausea, diarrhea, vomiting, edema, constipation, elevated liver enzymes.[8]       |
| Ceritinib     | Diarrhea, nausea, vomiting, abdominal pain, fatigue, decreased appetite, elevated liver enzymes.[8] |
| Alectinib     | Fatigue, constipation, edema, myalgia, elevated liver enzymes.[8][9]                                |
| Brigatinib    | Nausea, diarrhea, fatigue, cough, headache, increased blood pressure, pneumonitis.[10][11] [12]     |
| Lorlatinib    | Hyperlipidemia, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain.[8][13]       |

# **Mechanism of Action: ALK Signaling Pathway**

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives several downstream signaling pathways implicated in cancer cell growth and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. **TD-004**, by inducing the degradation of the ALK fusion protein, effectively shuts down these oncogenic signaling cascades.





Click to download full resolution via product page

Caption: ALK signaling and the mechanism of action of TD-004.





# **Experimental Protocols Cell Viability Assay (IC50 Determination)**

- Cell Culture: SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of **TD-004** or comparator compounds for 72 hours.
- Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

### In Vivo Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for tumor implantation.
- Cell Implantation: H3122 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. **TD-004** or a vehicle control is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).
- Efficacy Evaluation: Tumor volumes are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.





Click to download full resolution via product page

Caption: Experimental workflow for the H3122 xenograft model.

#### Conclusion

**TD-004** (HC58-111) is a promising novel ALK degrader with potent in vitro and in vivo antitumor activity in ALK-positive cancer models. Its distinct mechanism of action, leading to the degradation of the ALK oncoprotein, offers a potential new therapeutic strategy, particularly in the context of resistance to conventional ALK inhibitors. Further preclinical and clinical development will be crucial to fully elucidate its efficacy and safety profile for the treatment of ALK-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Long-Term Efficacy and Safety of Brigatinib in Crizotinib-Refractory ALK+ NSCLC: Final Results of the Phase 1/2 and Randomized Phase 2 (ALTA) Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brigatinib: New-generation ALK inhibitor for nonsmall cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brigatinib in the first-line treatment of ALK+ metastatic NSCLC: safety and efficacy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TD-004: A Comparative Analysis of a Novel ALK Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193785#review-of-td-004-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com